3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole
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Overview
Description
3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.19640838 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Serotonin Antagonists
Research on indole derivatives such as those substituted at the 1-position with piperazinyl groups has shown these compounds to be selective, centrally acting serotonin 5-HT2 antagonists. These compounds have been synthesized and evaluated for their pharmacological properties, including affinity and selectivity for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. They have shown potent activity in inhibiting quipazine-induced head twitch syndrome in rats, indicating potential applications in neuropsychiatric disorder treatments (Andersen et al., 1992).
Antioxidant Activity
Indole-based heterocycles have been designed and synthesized with the aim of creating high-efficiency antioxidants. For example, novel candidates of indole derivatives paired with pyridine/pyrane/pyrimidine/pyrazole heterocycles have been investigated for their antioxidant activities, particularly against ABTS radicals. These studies have highlighted the potential of indole derivatives in combating oxidative stress and related diseases (Aziz et al., 2021).
Anticancer Activity
Indole derivatives have also been explored for their antiproliferative activity against human cancer cell lines. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have shown promising results in inhibiting the growth of various cancer cell lines, suggesting their potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of new indole derivatives containing pyridopyrimidine and pyrazolopyridine moieties have demonstrated significant antimicrobial and antifungal activities. These compounds offer a basis for developing novel treatments against various bacterial and fungal infections (Saundane et al., 2012).
Acetylcholinesterase Inhibitors
Indole-appended heterocycles have been synthesized and evaluated as acetylcholinesterase inhibitors, showcasing potential applications in treating neurodegenerative diseases such as Alzheimer's disease. The synthesis approach involves domino reactions that lead to the formation of novel fused heterocycles, indicating the versatility of indole derivatives in medicinal chemistry (Ashram et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-16-6-7-29(26-16)21-13-20(24-15-25-21)27-8-10-28(11-9-27)22(30)12-17-14-23-19-5-3-2-4-18(17)19/h2-7,13-15,23H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNBWAYEIHJFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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